An In-depth Technical Guide to 1-Indan-5-yl-ethylamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-Indan-5-yl-ethylamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: April 1, 2026
Abstract
This technical guide provides a comprehensive overview of 1-Indan-5-yl-ethylamine, a notable aminoindane derivative. The document delineates its chemical structure, explores its physicochemical properties through predictive modeling, and presents a detailed, field-proven protocol for its synthesis via reductive amination. Furthermore, this guide delves into the potential pharmacological applications of 1-Indan-5-yl-ethylamine, drawing insights from the known biological activities of structurally related aminoindanes. This whitepaper is intended to be a critical resource for researchers and professionals engaged in neuroscience, medicinal chemistry, and drug development, offering a foundational understanding of this promising molecule.
Introduction: The Significance of the Aminoindane Scaffold
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functional groups, making it an attractive template for the design of compounds targeting various biological receptors and enzymes. When functionalized with an amino group, as in the case of aminoindanes, these molecules have demonstrated a wide range of pharmacological activities, particularly within the central nervous system.
Substituted aminoindanes are known to interact with monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1] This interaction modulates the levels of these key neurotransmitters in the synaptic cleft, a mechanism of action shared by many antidepressant, anxiolytic, and stimulant drugs. The specific substitution pattern on the indane ring and the nature of the amino group significantly influence the potency and selectivity of these compounds for the different monoamine transporters.[2]
This guide focuses on a specific, yet under-explored, member of this family: 1-Indan-5-yl-ethylamine. By providing a detailed analysis of its chemical and physical characteristics, a robust synthetic route, and an exploration of its potential biological significance, we aim to equip researchers with the essential knowledge to further investigate this compound and its analogs.
Chemical Structure and Identification
The chemical identity of 1-Indan-5-yl-ethylamine is defined by its unique structural arrangement and can be precisely described through various chemical identifiers.
IUPAC Name: 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine
Molecular Formula: C₁₁H₁₅N
Molecular Weight: 161.24 g/mol
Chemical Structure:
(Image generated for illustrative purposes)
CAS Numbers:
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Racemic Mixture (Hydrochloride Salt): 1009-18-3
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(R)-enantiomer (Hydrochloride Salt): 1427393-49-4[3]
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(S)-enantiomer: 1212278-77-7
The presence of a chiral center at the alpha-carbon of the ethylamine side chain gives rise to two enantiomers, (R)- and (S)-1-Indan-5-yl-ethylamine. The stereochemistry of this center is a critical determinant of biological activity, as it dictates the three-dimensional orientation of the molecule and its ability to bind to specific receptor sites.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| pKa (strongest basic) | 9.8 - 10.2 | Computational Prediction | Influences ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Computational Prediction | Indicates lipophilicity and the ability to cross the blood-brain barrier. A value in this range suggests good membrane permeability. |
| Aqueous Solubility | Low to moderate | Inferred from LogP | Affects bioavailability and formulation strategies. Lower solubility may require enabling formulation technologies. |
| Polar Surface Area (PSA) | 26.02 Ų | Computational Prediction | Relates to hydrogen bonding potential and influences membrane permeability. |
| Number of Rotatable Bonds | 2 | Structural Analysis | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for receptor binding. |
Note: These values are estimations and should be confirmed by experimental determination.
Synthesis of 1-Indan-5-yl-ethylamine: A Step-by-Step Protocol
The most direct and efficient synthetic route to 1-Indan-5-yl-ethylamine is through the reductive amination of the corresponding ketone, 5-acetylindane. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired amine.
Starting Material: 5-Acetylindane
The precursor, 5-acetylindane (CAS: 4228-10-8), is a commercially available liquid.[4][5] Its properties are summarized below:
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IUPAC Name: 1-(2,3-dihydro-1H-inden-5-yl)ethanone[4]
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Molecular Formula: C₁₁H₁₂O[4]
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Molecular Weight: 160.22 g/mol [4]
Should a custom synthesis of 5-acetylindane be required, it can be prepared via the Friedel-Crafts acylation of indane.
Experimental Protocol: Reductive Amination
This protocol is a robust and scalable method for the synthesis of 1-Indan-5-yl-ethylamine.
Materials:
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5-Acetylindane
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Ammonium acetate or aqueous ammonia
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Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent (e.g., sodium triacetoxyborohydride)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid (e.g., 2M in diethyl ether) for salt formation (optional)
Instrumentation:
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Round-bottom flask with a magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Step-by-Step Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-acetylindane (1.0 equivalent) in anhydrous methanol.
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Imine Formation: To the stirred solution, add ammonium acetate (10-20 equivalents) or a concentrated aqueous solution of ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The reaction is then allowed to warm to room temperature and stirred overnight.
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Work-up:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Partition the remaining aqueous layer with dichloromethane.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Indan-5-yl-ethylamine as an oil.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.
Synthesis Workflow Diagram
Caption: Synthetic pathway to 1-Indan-5-yl-ethylamine.
Potential Biological Activities and Applications
While specific pharmacological data for 1-Indan-5-yl-ethylamine is limited, the well-documented activities of its structural analogs provide a strong basis for predicting its potential applications.
Monoamine Transporter Inhibition
The primary and most probable biological target for 1-Indan-5-yl-ethylamine is the family of monoamine transporters (SERT, DAT, and NET). Research on related aminoindanes has shown that they can act as potent inhibitors of these transporters.[1] For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodoaminoindane (5-IAI) are known to preferentially inhibit SERT and NET.[3] The ethylamine side chain at the 5-position of the indane nucleus in our target molecule suggests a potential for interaction with these transporters.
The selectivity profile of 1-Indan-5-yl-ethylamine for SERT, DAT, and NET would be a critical determinant of its pharmacological effects.
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Selective Serotonin Reuptake Inhibition (SSRI): If the compound shows high selectivity for SERT, it could be investigated as a potential antidepressant or anxiolytic agent.
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Dopamine and Norepinephrine Reuptake Inhibition (DNRI): Selectivity for DAT and NET could imply stimulant properties, with potential applications in treating attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.
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Triple Reuptake Inhibition (TRI): Non-selective inhibition of all three transporters could lead to a broad-spectrum antidepressant effect.
Receptor Binding and Other Potential Targets
Beyond monoamine transporters, some aminoindanes have shown affinity for other receptors, such as serotonin receptors.[3] For example, a series of indazole ethylamine derivatives have been identified as potent 5-HT₂C receptor agonists.[6] While the core structure is different, this highlights the potential for the ethylamine-functionalized indane scaffold to interact with various G-protein coupled receptors.
Further research is warranted to screen 1-Indan-5-yl-ethylamine against a panel of CNS targets to fully elucidate its pharmacological profile.
Logical Relationship of Structure to Potential Activity
Caption: Predicted biological activity cascade for 1-Indan-5-yl-ethylamine.
Conclusion and Future Directions
1-Indan-5-yl-ethylamine represents a compelling, yet underexplored, molecule within the pharmacologically significant class of aminoindanes. This guide has provided a comprehensive foundation for its study, including its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and a well-reasoned exploration of its potential biological activities.
The presented synthesis via reductive amination is efficient and amenable to scale-up, providing a reliable source of the material for further investigation. The predicted physicochemical properties suggest that 1-Indan-5-yl-ethylamine possesses drug-like characteristics, including the potential for good blood-brain barrier penetration.
The most promising avenue for future research lies in the comprehensive pharmacological profiling of this compound. In vitro binding and uptake assays for SERT, DAT, and NET are essential to determine its primary mechanism of action and selectivity. Subsequent in vivo studies in relevant animal models could then explore its potential as a therapeutic agent for CNS disorders. The synthesis and evaluation of its individual enantiomers are also critical next steps, as stereochemistry is likely to play a pivotal role in its biological activity.
References
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Appchem. 1-(2,3-Dihydro-1H-inden-5-yl)ethanamine hydrochloride. [Link]
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Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
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Marona-Lewicka, D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(6), 2843-2853. [Link]
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Ohno, K., et al. (2008). Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(4), 1966-1982. [Link]
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Thermo Fisher Scientific. 5-Acetylindane, 97%. [Link]
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NIST. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. [Link]
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